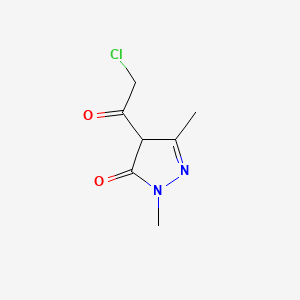
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a chloroacetyl group attached to a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5(4H)-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction mixture is usually stirred at a low temperature (5-10°C) to control the exothermic nature of the reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is conducted in a reactor where the temperature and pressure are carefully controlled. The use of solvents such as diethyl ether can help in the efficient separation of the product. The final product is purified through recrystallization or distillation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs .
Comparison with Similar Compounds
Similar Compounds
Chloroacetyl chloride: A related compound used in similar substitution reactions.
2-Chloroacetyl-1,3-cyclohexanediones: Compounds with similar reactivity but different structural frameworks.
Ethyl chloroacetate: Another chloroacetyl derivative with applications in organic synthesis .
Uniqueness
4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one is unique due to its pyrazolone ring structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
185746-06-9 |
|---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.611 |
IUPAC Name |
4-(2-chloroacetyl)-2,5-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-6(5(11)3-8)7(12)10(2)9-4/h6H,3H2,1-2H3 |
InChI Key |
XHOOZZYPXWQFOO-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1C(=O)CCl)C |
Synonyms |
3H-Pyrazol-3-one, 4-(chloroacetyl)-2,4-dihydro-2,5-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Azido-1,3,8-trimethyl-6-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B574699.png)
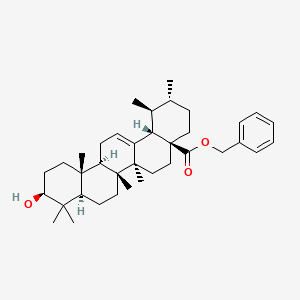
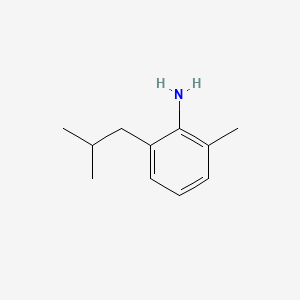
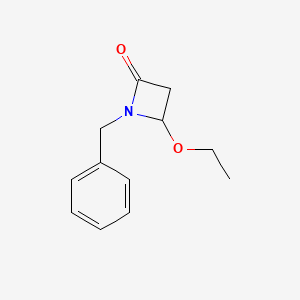
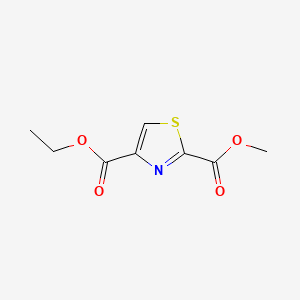
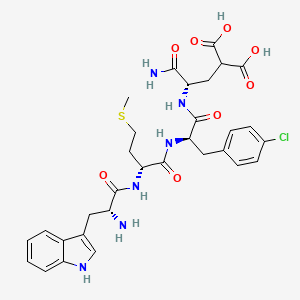
![2H-[1,3]Thiazolo[4,5-E]indazole](/img/structure/B574707.png)
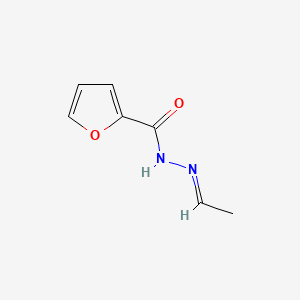

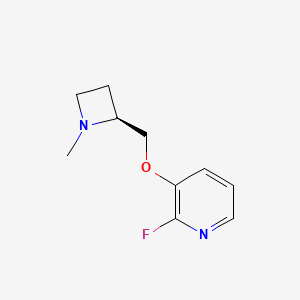
![2,2,2-Trifluoro-1-[(2R)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B574716.png)
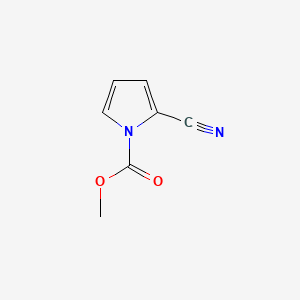
![4-Oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B574720.png)
